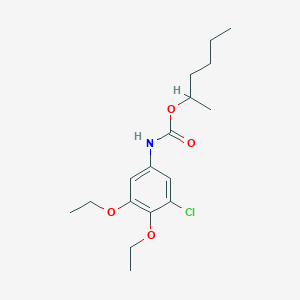
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties. This compound, in particular, features a hexan-2-yl group attached to a 3-chloro-4,5-diethoxyphenyl moiety through a carbamate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of hexan-2-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of carbamate derivatives with higher oxidation states.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a pesticide and in the development of new drugs.
Industry: Utilized in the formulation of agrochemicals and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes, such as cholinesterases. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexan-2-yl (3-chloro-4,5-dimethoxyphenyl)carbamate
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)urea
- Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)thiocarbamate
Uniqueness
Hexan-2-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and diethoxy groups enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds.
Eigenschaften
CAS-Nummer |
84971-70-0 |
|---|---|
Molekularformel |
C17H26ClNO4 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
hexan-2-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26ClNO4/c1-5-8-9-12(4)23-17(20)19-13-10-14(18)16(22-7-3)15(11-13)21-6-2/h10-12H,5-9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
NSCAXSNCWTZYBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

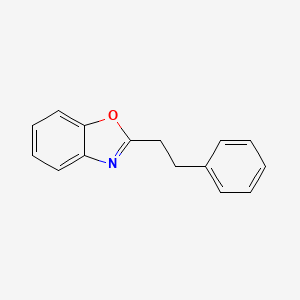
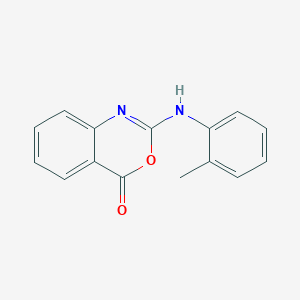
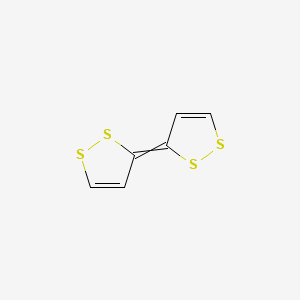
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)


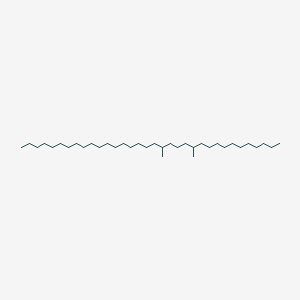
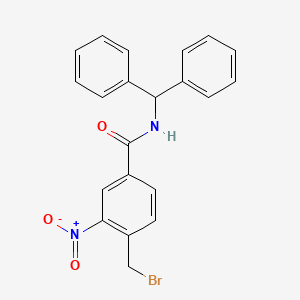
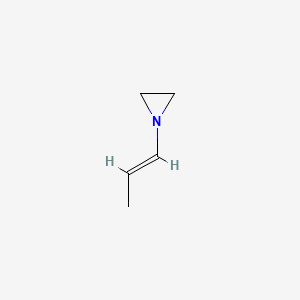

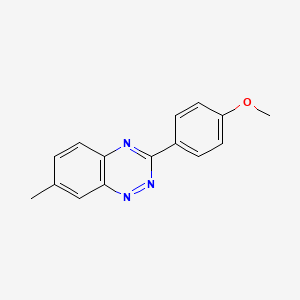
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
